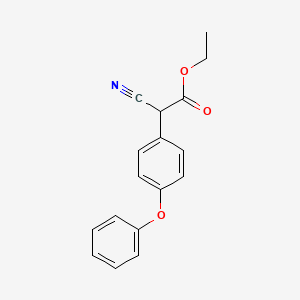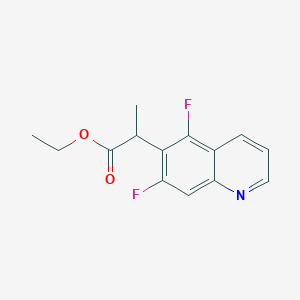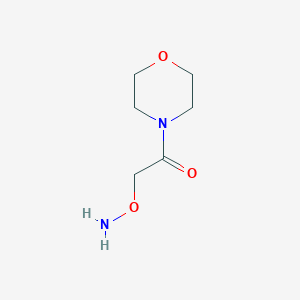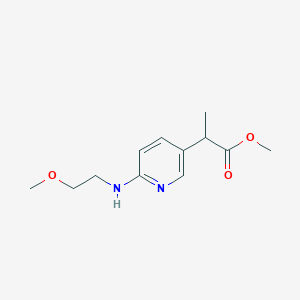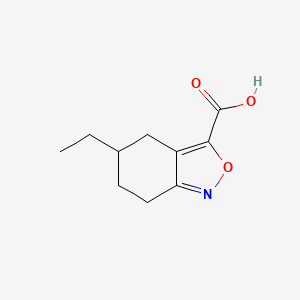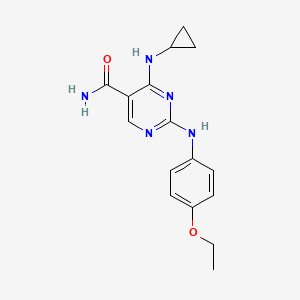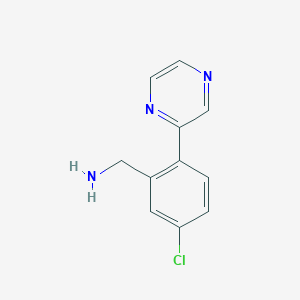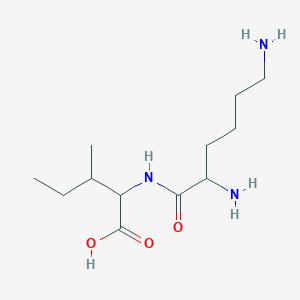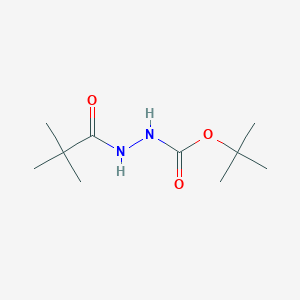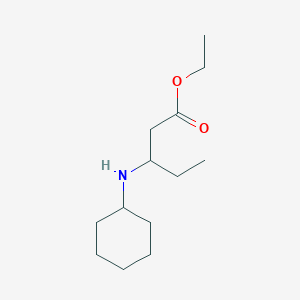
Ethyl 3-(cyclohexylamino)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclohexylamino)pentanoate typically involves the reaction of cyclohexylamine with pentanoic acid in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester. The general reaction can be represented as follows:
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar principles but with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve this.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 3-(cyclohexylamino)pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield cyclohexylamine and pentanoic acid.
Reduction: The compound can be reduced to produce the corresponding alcohol.
Oxidation: Oxidation reactions can lead to the formation of various oxidized products, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are often used.
Major Products Formed:
Hydrolysis: Cyclohexylamine and pentanoic acid.
Reduction: Ethyl 3-(cyclohexylamino)pentanol.
Oxidation: Various oxidized derivatives of the ester.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(cyclohexylamino)pentanoate has found applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its use in pharmaceutical formulations and as a potential therapeutic agent.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 3-(cyclohexylamino)pentanoate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets and pathways to elicit a response. The exact mechanism would need to be determined through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(cyclohexylamino)pentanoate is structurally similar to other esters and amines, such as:
Ethyl 3-(aminopentanoate): Similar in structure but lacks the cyclohexyl group.
Ethyl 3-(cyclohexylamino)butanoate: Similar but with a shorter alkyl chain.
Ethyl 3-(cyclohexylamino)hexanoate: Similar but with a longer alkyl chain.
These compounds may exhibit similar properties but differ in their reactivity and biological activity due to variations in their molecular structure.
Eigenschaften
Molekularformel |
C13H25NO2 |
|---|---|
Molekulargewicht |
227.34 g/mol |
IUPAC-Name |
ethyl 3-(cyclohexylamino)pentanoate |
InChI |
InChI=1S/C13H25NO2/c1-3-11(10-13(15)16-4-2)14-12-8-6-5-7-9-12/h11-12,14H,3-10H2,1-2H3 |
InChI-Schlüssel |
SRAXIRMBOGEOCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)OCC)NC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




